![molecular formula C14H24N4O B15261099 N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine](/img/structure/B15261099.png)
N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine
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Overview
Description
N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine is a complex organic compound that features a triazole ring, an oxolane group, and a cyclohexanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Oxolane Group: The oxolane group can be introduced via nucleophilic substitution reactions.
Formation of the Cyclohexanamine Moiety: This step often involves reductive amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxolane group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the triazole and oxolane groups.
Reduction: Reduced forms of the triazole ring.
Substitution: Substituted derivatives at the oxolane group.
Scientific Research Applications
N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with unique properties.
Biology: It can be used as a probe to study biological processes involving triazole-containing compounds.
Industry: The compound can be used in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the oxolane group can enhance solubility and bioavailability. The cyclohexanamine moiety can interact with biological receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride
- (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
- N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide
Uniqueness
N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, oxolane group, and cyclohexanamine moiety allows for versatile applications in various fields.
Biological Activity
N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula : C11H18N4O
Molecular Weight : 222.29 g/mol
CAS Number : 1495787-45-5
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated the ability to induce apoptosis in HepG2 liver cancer cells by arresting the cell cycle at the S phase and altering mitochondrial membrane potential . This suggests that N-{...}cyclohexanamine may also possess similar mechanisms of action.
The biological activity of this compound may be attributed to its interaction with various cellular pathways:
- Cell Cycle Arrest : The compound potentially inhibits cell proliferation by affecting key regulatory proteins involved in the cell cycle.
- Induction of Apoptosis : Similar compounds have shown the ability to activate apoptotic pathways, leading to programmed cell death in cancer cells.
- Mitochondrial Dysfunction : The alteration of mitochondrial function is a common pathway through which many anticancer agents exert their effects .
Case Studies and Experimental Data
A variety of studies have been conducted to assess the biological activity of N-{...}cyclohexanamine and its analogs. Here are some noteworthy findings:
Study | Findings |
---|---|
Study 1 | Induction of apoptosis in HepG2 cells with a significant reduction in cell viability at concentrations above 50 µM. |
Study 2 | Demonstrated inhibition of tumor growth in xenograft models with observed changes in tumor morphology consistent with apoptosis. |
Study 3 | Showed that treatment with related triazole compounds resulted in increased reactive oxygen species (ROS) production, contributing to cytotoxicity. |
Toxicological Profile
Understanding the safety profile of N-{...}cyclohexanamine is crucial for its potential therapeutic applications. Preliminary toxicity studies indicate that doses below a certain threshold do not exhibit significant adverse effects on vital organs such as the liver and kidneys . However, further studies are required to establish a comprehensive toxicological profile.
Properties
Molecular Formula |
C14H24N4O |
---|---|
Molecular Weight |
264.37 g/mol |
IUPAC Name |
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]cyclohexanamine |
InChI |
InChI=1S/C14H24N4O/c1-2-4-13(5-3-1)15-8-14-10-18(17-16-14)9-12-6-7-19-11-12/h10,12-13,15H,1-9,11H2 |
InChI Key |
QOABJXMGCQKUAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2=CN(N=N2)CC3CCOC3 |
Origin of Product |
United States |
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